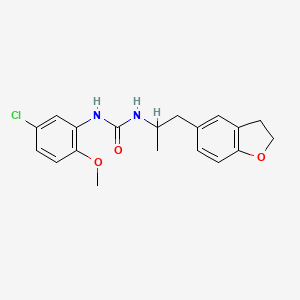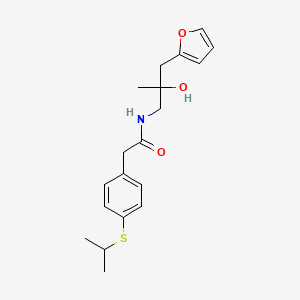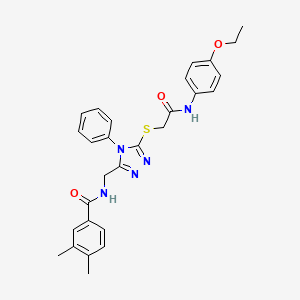
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C28H34N4O3 and its molecular weight is 474.605. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Naphthalimide Derivatives and Cancer Research
One notable compound, UNBS5162, a novel naphthalimide derivative, showcases significant in vitro cytotoxic activity against various human cancer cell lines and displays notable anti-tumor activity in vivo. Unlike other naphthalimide derivatives which act as DNA intercalating agents poisoning topoisomerase II, UNBS5162 induces cancer cell death through pro-autophagic effects rather than anti-topoisomerase II activity. This highlights its unique mechanism of action in cancer therapeutics research, offering a different approach to impairing cell cycle progression and inducing cancer cell death through lysosomal membrane permeabilization and the decrease in expression of genes involved in cancer cell chemoresistance (Mahieu et al., 2007).
Synthesis and Evaluation of Isoquinoline Derivatives
Research into the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities presents another angle of scientific application. These compounds, prepared from specific chemical precursors, have been evaluated for their antimicrobial activity, showcasing the potential for developing new antimicrobial agents. Such research underscores the importance of isoquinoline derivatives in creating novel compounds with significant biological activities (Patel & Shaikh, 2011).
Corrosion Inhibition Performance
In the context of materials science, 1,3,5-triazinyl urea derivatives have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic environments. Studies involving weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy have demonstrated the effectiveness of these compounds in inhibiting corrosion, highlighting their potential applications in protecting metals from acidic corrosion. This research not only expands the application of isoquinoline derivatives but also contributes to the development of more effective corrosion inhibitors for industrial applications (Mistry et al., 2011).
特性
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O3/c1-31(2)23-14-12-21(13-15-23)25(32-17-16-20-8-5-6-9-22(20)19-32)18-29-28(33)30-24-10-7-11-26(34-3)27(24)35-4/h5-15,25H,16-19H2,1-4H3,(H2,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIWICGMIXVYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2915099.png)
![6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid](/img/structure/B2915100.png)

![5-(2-methoxyethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2915104.png)

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[5-(4-nitrophenyl)furan-2-yl]ethanone](/img/structure/B2915109.png)
![1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea](/img/structure/B2915110.png)
![N1-(4-fluorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2915111.png)


![3-allyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2915116.png)

![3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide](/img/structure/B2915119.png)
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2915122.png)